4-Isothiocyanatobenzenesulfonamide

Overview

Description

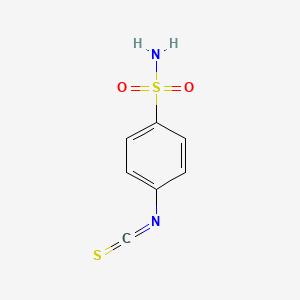

4-Isothiocyanatobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O2S2 It is characterized by the presence of an isothiocyanate group (-N=C=S) and a sulfonamide group (-SO2NH2) attached to a benzene ring

Mechanism of Action

Target of Action

4-Isothiocyanatobenzenesulfonamide is a derivative of thiourea and benzenesulfonamide . Thiourea derivatives have been incorporated in many tyrosine kinase inhibitors due to their ability to form powerful hydrogen bonds in the ATP binding pocket of the enzymes . The primary targets of this compound are therefore likely to be tyrosine kinases, which play a crucial role in the regulation of cell functions including growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by forming hydrogen bonds in the ATP binding pocket of the enzymes . This interaction inhibits the activity of the tyrosine kinases, leading to a disruption in the signaling pathways that they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. Tyrosine kinases are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and metabolism . Therefore, the inhibition of these enzymes can lead to changes in these processes, potentially resulting in the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of tyrosine kinases. This can lead to a disruption in the signaling pathways regulated by these enzymes, potentially resulting in the inhibition of cell growth and proliferation . Some compounds synthesized using this compound as a starting material have shown good anticancer activity, particularly against various cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells . .

Biochemical Analysis

Biochemical Properties

4-Isothiocyanatobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the antioxidant defense mechanism . The compound induces the activity of NQO1, leading to enhanced cellular protection against oxidative stress. Additionally, this compound interacts with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative damage . It also affects cell signaling pathways by activating Nrf2, which leads to the upregulation of genes involved in antioxidant responses . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound binds to the Nrf2-binding site of Kelch-like ECH-associated protein 1 (Keap1), which is the main negative regulator of Nrf2 . This binding interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes. Additionally, this compound inhibits the activity of certain enzymes, thereby modulating cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant responses . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects, such as enhanced antioxidant responses and protection against oxidative damage . At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound modulates the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . It has been shown to affect pathways related to antioxidant defense and cellular metabolism, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall biochemical effects . Investigating the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophosgene (CSCl2). The reaction proceeds as follows:

Starting Material: 4-aminobenzenesulfonamide

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

The reaction mechanism involves the nucleophilic attack of the amino group on the thiophosgene, leading to the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols. Reaction conditions typically involve mild heating and the use of solvents like ethanol or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

Nucleophilic Substitution: Thiourea, carbamate, and thiocarbamate derivatives.

Reduction: Corresponding amine derivatives.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

4-Isothiocyanatobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including anticancer and antimicrobial agents.

Bioconjugation: The isothiocyanate group can react with primary amines in proteins and peptides, making it useful for labeling and bioconjugation studies.

Materials Science: It is used in the synthesis of functionalized polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

- 4-Isothiocyanatobenzene-1-sulfonamide

- 4-Isothiocyanatobenzenesulfonyl chloride

- 4-Isothiocyanatobenzenesulfonic acid

Uniqueness

4-Isothiocyanatobenzenesulfonamide is unique due to the presence of both the isothiocyanate and sulfonamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

4-Isothiocyanatobenzenesulfonamide (ITCB) is a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural features include a sulfonamide group and an isothiocyanate functional group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of ITCB, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₆N₂O₂S₂

- Molecular Weight : 214.26 g/mol

ITCB exhibits multiple mechanisms of action, primarily through enzyme inhibition and protein modification. The isothiocyanate group allows it to react with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity and cellular processes.

Enzyme Inhibition

ITCB has demonstrated significant enzyme inhibition properties, particularly against various enzymes involved in cancer progression and inflammation. For instance:

- Anticancer Activity : ITCB has been shown to induce apoptosis in cancer cell lines by modulating key apoptotic pathways. Studies indicate that it can downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like p53 .

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial growth through disruption of lipid biosynthesis pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Studies

A study evaluated the cytotoxic effects of ITCB on non-small cell lung carcinoma (A549) and colon cancer (MCF-7) cells. Results indicated a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. Molecular docking studies suggested strong binding affinities with Bcl-2, indicating a direct interaction that may inhibit its function .

Antimicrobial Studies

Research on the antimicrobial properties of ITCB revealed its effectiveness against various bacterial strains. The mechanism involves disruption of bacterial lipid synthesis, leading to cell lysis. This was evidenced by a significant reduction in bacterial viability upon treatment with ITCB at micromolar concentrations.

Immunotoxicity Assessment

In an investigation focusing on immunotoxicity, ITCB was utilized as a starting material for synthesizing novel compounds aimed at assessing thyroid disruption effects. The study highlighted dose-dependent alterations in cytokine production and tissue health, suggesting that ITCB may influence immune system dynamics .

Properties

IUPAC Name |

4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDUFDNFSJWYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199871 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-29-3 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8KJ8MS2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action of 4-Isothiocyanatobenzenesulfonamide and what are its downstream effects?

A1: this compound acts primarily by inhibiting carbonic anhydrase (CA) enzymes [, , , ]. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. By inhibiting CAs, this compound can disrupt these processes and exert a range of physiological effects, such as lowering intraocular pressure [].

Q2: Can you describe the structural features of this compound that are important for its interaction with carbonic anhydrase?

A2: this compound possesses a sulfonamide group (-SO2NH2) which is a key pharmacophore for binding to the zinc ion within the active site of carbonic anhydrase [, , ]. The isothiocyanate group (-N=C=S) provides an electrophilic center that can react with nucleophilic groups on the enzyme, potentially forming a covalent bond and leading to irreversible inhibition []. Modifications to these groups, as well as the benzene ring, can significantly impact the compound's potency and selectivity for different CA isoforms [, ].

Q3: How does the solubility of this compound derivatives affect their potential for topical application in the eye?

A3: Researchers have explored modifications to the this compound structure to improve its water solubility for topical ophthalmic applications []. They found that incorporating hydrophilic amino acids like serine, threonine, and asparagine resulted in derivatives with good water solubility (2-3%) at neutral pH, making them suitable for formulating eye drops []. Interestingly, while some highly water-soluble derivatives effectively lowered intraocular pressure, others did not, suggesting that a balance between hydro- and liposolubility may be necessary for optimal in vivo efficacy [].

Q4: Can you provide examples of how this compound has been used as a building block for synthesizing other bioactive compounds?

A4: The isothiocyanate group in this compound makes it a valuable reagent in organic synthesis, particularly for creating thiourea derivatives. Researchers have utilized this compound to synthesize various heterocyclic compounds, including [, ]naphthyridines, pyridopyrimidines, and pyrrolopyridines, by reacting it with different cyclic and acyclic compounds containing nucleophilic nitrogen atoms []. Additionally, this compound has been used to generate thiourea-linked pyrazoles and amino-1,2,4-thiadiazoles as potential carbonic anhydrase inhibitors []. These examples highlight the versatility of this compound in accessing diverse chemical structures with potential biological activities.

Q5: What methods have been used to purify and characterize this compound and its derivatives?

A5: A new affinity gel for purifying α-carbonic anhydrases was developed using this compound as the ligand []. This affinity gel demonstrated high purification efficiency for bovine and human erythrocyte carbonic anhydrase isoforms []. Additionally, various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, are routinely employed for structural characterization and confirmation of the synthesized derivatives [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.